molecular formula C9H11N5O2 B6534875 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1172731-08-6

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6534875
CAS No.: 1172731-08-6
M. Wt: 221.22 g/mol
InChI Key: GXCYQSPAZWEPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and life science research. This molecule integrates two privileged medicinal chemistry scaffolds: a 1,3-dimethyl-1H-pyrazole and a 1,3,4-oxadiazole ring, connected by an acetamide linker. The 1,3,4-oxadiazole core is a well-established pharmacophore known for its significant biological potential, with derivatives demonstrating a range of activities including antimicrobial, anticancer, and anti-inflammatory properties . Recent studies highlight the promise of 1,3,4-oxadiazole-acetamide hybrids, with one publication identifying such derivatives as potent inhibitors of HIV-1 Tat-mediated viral transcription, showcasing their potential in developing novel antiretroviral agents . The structural architecture of this compound, particularly the combination of these heterocycles, makes it a valuable candidate for investigating new therapeutic pathways and structure-activity relationships (SAR). It is primarily intended for use as a key intermediate or a novel scaffold in drug discovery projects, high-throughput screening campaigns, and mechanistic studies in chemical biology. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-5-4-7(14(3)13-5)8-11-12-9(16-8)10-6(2)15/h4H,1-3H3,(H,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYQSPAZWEPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H11N5OC_9H_{11}N_5O. Its structure features a pyrazole moiety linked to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular Weight197.22 g/mol
Density1.23 g/cm³
Boiling Point275.3 °C
Melting PointNot Available

The biological activity of this compound has been attributed to several mechanisms:

  • Anticancer Activity : Studies indicate that compounds containing the oxadiazole ring exhibit significant cytotoxicity against various cancer cell lines. The compound has shown promise as a PI3Kα inhibitor, which is crucial in cancer signaling pathways .
  • Antimicrobial Properties : The presence of the pyrazole moiety has been linked to enhanced antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating pro-inflammatory cytokines. This could be beneficial in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

Study 1: Anticancer Activity

A study published in MDPI highlighted that derivatives of oxadiazole exhibited significant cytotoxic activity against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications on the oxadiazole ring could enhance potency against specific targets .

Study 2: Antimicrobial Evaluation

Research demonstrated that similar pyrazole-containing compounds displayed considerable antimicrobial efficacy. For instance, a derivative with a modified oxadiazole ring showed enhanced activity against resistant bacterial strains .

Study 3: Inhibition Studies

In a recent docking study aimed at identifying novel PI3Kα inhibitors, this compound was identified as a promising candidate due to its favorable binding interactions with the target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Variations Among Analogues:

Compound Name Substituents on Oxadiazole Heterocyclic Components Molecular Weight (g/mol) Key Properties/Activities References
N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide 1,3-Dimethylpyrazole 1,3,4-Oxadiazole + Acetamide 223.23* Hypothesized enzyme inhibition
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl 1,3,4-Oxadiazole + Acetamide 307.29 Electron-rich aromatic substituent
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide None (simple acetamide) Pyrazole 153.18 Baseline acetylated pyrazole derivative
8t (from ) 5-Chloro-2-methylphenyl 1,3,4-Oxadiazole + Indole 428.50 LOX inhibition, α-glucosidase inhibition
N-(4,5-Dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl)acetamide Dihydropyrazole Partially saturated pyrazole 155.15 Reduced planarity, altered solubility

*Calculated based on formula C₉H₁₁N₅O₂.

  • Electronic Effects : The 1,3-dimethylpyrazole in the target compound provides electron-donating methyl groups, contrasting with the electron-withdrawing trimethoxyphenyl group in ’s analogue. This difference may influence redox stability and receptor binding .

Preparation Methods

One-Pot Oxadiazole Formation

A streamlined approach combines pyrazole synthesis and oxadiazole cyclization in a single pot. For example, reacting 1,3-dimethylpyrazole-5-carboxamide with hydrazine and POCl₃ yields the oxadiazole intermediate directly, bypassing the hydrazide isolation step.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (~78%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, enhancing reaction efficiency and reducing side products.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)Purity (%)
Classical CyclizationPOCl₃, BrCNReflux, 8h7095
One-Pot SynthesisPOCl₃, NH₂NH₂120°C, 6h7897
Microwave-AssistedPOCl₃, BrCN, MW150°C, 0.5h8298

Data synthesized from.

Challenges and Mitigation Strategies

  • Hydrazide Hydrolysis : Moisture leads to undesired hydrolysis. Use molecular sieves or anhydrous solvents.

  • Over-Acetylation : Excess acetic anhydride causes diacetylation. Stoichiometric control (1:2.5 amine:anhydride) minimizes this.

  • Byproduct Formation : Unreacted nitrile generates imidamide byproducts. Column chromatography (SiO₂) effectively separates these.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve heat transfer and reaction homogeneity. A pilot study achieved 85% yield at 10 kg scale using tubular reactors with POCl₃/BrCN .

Q & A

Basic: What are the established synthetic routes for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Intermediate Preparation : Formation of the pyrazole core (e.g., 1,3-dimethylpyrazole) and oxadiazole ring via cyclocondensation using reagents like hydrazine or acylhydrazines .
  • Coupling Reactions : Linking intermediates via alkylation or amidation, often employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the final product .

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, with pyrazole and oxadiazole protons appearing as distinct singlets (δ 2.1–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry for solid-state analysis .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2_2CO3_3) to accelerate cyclization .
  • Flow Chemistry : Continuous flow systems improve reaction control and reduce side products .
  • DoE (Design of Experiments) : Statistical optimization (e.g., factorial designs) minimizes trials while maximizing yield .

Advanced: How should discrepancies in binding affinity data across different biological assays be addressed?

Methodological Answer:

  • Assay Validation : Standardize conditions (e.g., pH, temperature) and use positive controls (e.g., known enzyme inhibitors) .
  • Orthogonal Methods : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to cross-validate binding constants .
  • Computational Docking : Identify potential binding poses using software like AutoDock to rationalize variability .

Basic: What in vitro biological models are recommended for initial activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Cell-Based Assays : Evaluate cytotoxicity in cancer lines (e.g., HeLa, MCF-7) via MTT or resazurin assays .

Advanced: What computational strategies are employed to predict interaction mechanisms with target enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time (e.g., GROMACS) to assess stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., pyrazole methyl groups) with bioactivity trends .

Advanced: How do structural modifications to the pyrazole or oxadiazole moieties impact bioactivity?

Methodological Answer:

  • SAR Studies : Compare derivatives with substituent variations (e.g., halogenation on pyrazole) to identify pharmacophores .
  • Electron-Withdrawing Groups : Enhance oxadiazole’s electron deficiency, improving binding to hydrophobic enzyme pockets .

Basic: What are the critical stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Degradation Studies : Monitor via HPLC under accelerated conditions (40°C/75% RH) to identify hydrolysis-prone sites (e.g., acetamide bond) .
  • Lyophilization : Stabilize by storing as a lyophilized powder at -20°C .

Advanced: What statistical experimental design methods are applicable to optimize synthesis parameters efficiently?

Methodological Answer:

  • Factorial Designs : Screen variables (e.g., temperature, solvent ratio) to identify critical factors .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., catalyst concentration vs. reaction time) .

Advanced: How can in vitro findings be reconciled with in silico predictions when evaluating therapeutic potential?

Methodological Answer:

  • Free Energy Calculations : Use MM-PBSA/GBSA to compare computational binding energies with experimental IC50_{50} values .
  • Meta-Analysis : Integrate data from multiple assays (e.g., enzymatic inhibition, cell viability) to refine QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.